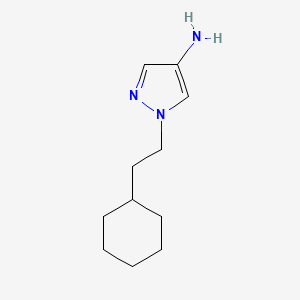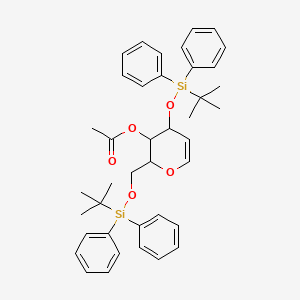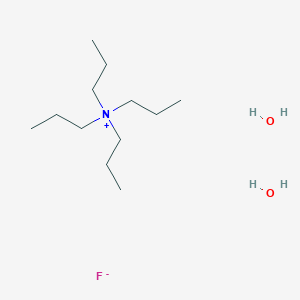![molecular formula C42H82NO8P B12080930 [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid molecule. It is a derivative of phosphatidylcholine, a major component of biological membranes. This compound is characterized by its long-chain fatty acids, hexadecanoic acid (palmitic acid), and octadec-8-enoic acid (oleic acid), which are esterified to the glycerol backbone. The phosphate group is linked to a 2-(trimethylazaniumyl)ethyl group, contributing to its amphipathic nature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the following steps:
Esterification: The glycerol backbone is esterified with hexadecanoic acid and octadec-8-enoic acid. This reaction is usually catalyzed by an acid or base, such as sulfuric acid or sodium hydroxide, under reflux conditions.
Phosphorylation: The diacylglycerol intermediate is then phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base such as pyridine.
Quaternization: The final step involves the quaternization of the phosphate group with 2-(trimethylazaniumyl)ethyl chloride under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using continuous reactors to ensure efficient mixing and heat transfer.
Phosphorylation in Batch Reactors: Phosphorylation is carried out in batch reactors with precise control over temperature and pH to maximize yield.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
化学反応の分析
Types of Reactions
Oxidation: The unsaturated fatty acid chain (octadec-8-enoic acid) can undergo oxidation reactions, forming hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions, yielding free fatty acids and glycerol derivatives.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the trimethylazaniumyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (hexadecanoic acid and octadec-8-enoic acid) and glycerol derivatives.
Substitution: Various substituted phospholipids depending on the nucleophile used.
科学的研究の応用
Chemistry
Membrane Studies: Used as a model compound to study membrane dynamics and interactions.
Lipidomics: Employed in lipidomics research to analyze lipid profiles in biological samples.
Biology
Cell Signaling: Investigated for its role in cell signaling pathways, particularly in phospholipid-mediated signaling.
Membrane Proteins: Used to study the interaction of membrane proteins with lipid bilayers.
Medicine
Drug Delivery: Explored as a component in liposomal drug delivery systems due to its amphipathic nature.
Diagnostics: Utilized in diagnostic assays to detect lipid-related biomarkers.
Industry
Cosmetics: Incorporated into cosmetic formulations for its emollient properties.
Food Industry: Used as an emulsifier in food products.
作用機序
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate exerts its effects primarily through its interaction with biological membranes. The amphipathic nature of the molecule allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also participate in cell signaling by acting as a substrate for enzymes like phospholipases, which generate signaling molecules such as diacylglycerol and inositol triphosphate. These signaling molecules activate various downstream pathways involved in cellular processes like proliferation, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar structure but with different fatty acid chains.
1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: Contains stearic acid and arachidonic acid instead of hexadecanoic acid and octadec-8-enoic acid.
1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine: Contains linoleic acid instead of octadec-8-enoic acid.
Uniqueness
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of fatty acids and the presence of a trimethylazaniumyl group. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in membrane studies, drug delivery, and diagnostics.
特性
分子式 |
C42H82NO8P |
|---|---|
分子量 |
760.1 g/mol |
IUPAC名 |
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h21,23,40H,6-20,22,24-39H2,1-5H3/b23-21-/t40-/m1/s1 |
InChIキー |
FNCGJGDCVBZNMN-GPIBEQEUSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\CCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)




